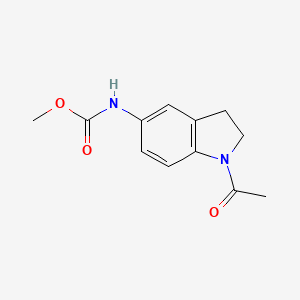

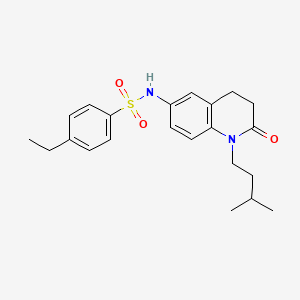

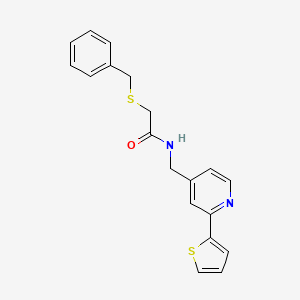

![molecular formula C9H7ClF3NO4S B2975549 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate CAS No. 338397-30-1](/img/structure/B2975549.png)

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate” were not found, TFMP derivatives are generally synthesized through various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Unusual Electronic Effects in Ligand Design : Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in ligands, leading to the development of heterodimetallic complexes with unique optical and magnetic properties. The introduction of sulfonamide groups into ligand backbones can significantly impact the bonding and stability of metal-ligand complexes, offering pathways to tailor the electronic structure of materials for specific applications (Edder et al., 2000).

- Methylation and Trifluoroethylation Methods : Zhang et al. (2003) provided a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, presenting a straightforward approach to synthesize room-temperature ionic liquids (RTILs). This technique is crucial for developing new materials with potential applications in green chemistry and industrial processes (Zhang et al., 2003).

Materials Science and Ionic Liquids

- Thermodynamic and Transport Properties of Ionic Liquids : Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work contributes to understanding the dynamic and thermodynamic properties of these substances, which are essential for their application in electrochemical devices and green solvents (Cadena et al., 2006).

Biological Applications and Antimicrobial Activity

- Antimicrobial and Surface Activity : El-Sayed (2006) explored the synthesis and biological activity of 1,2,4-triazole derivatives, demonstrating that certain synthesized compounds have good antimicrobial activities and can be used as surface active agents. This research opens avenues for developing new antimicrobial agents and surfactants with specific applications in healthcare and industry (El-Sayed, 2006).

Agricultural Chemistry

- Novel Insecticide Targeting Sap-Feeding Pests : Zhu et al. (2011) reported the discovery and characterization of sulfoxaflor, a novel insecticide effective against various sap-feeding pests. This research highlights the potential of sulfone derivatives in developing new pesticides that offer alternatives to existing compounds, especially in managing resistance issues in agricultural pests (Zhu et al., 2011).

Propriétés

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO4S/c1-18-7(15)4-19(16,17)8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWKVAVPLXVUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

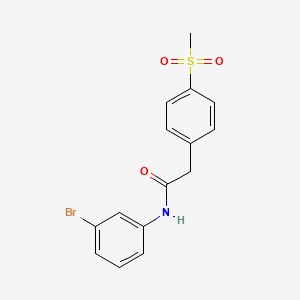

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

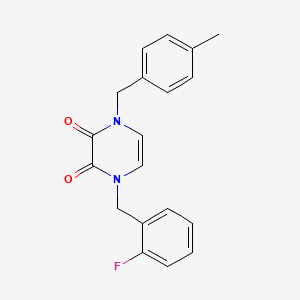

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)

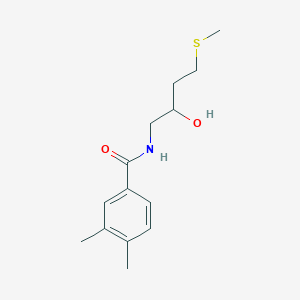

![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)